Bensultap
Overview
Description
Bensultap is a nereistoxin analogue insecticide . It is used for the control of pests such as leaf rollers, beetles, leaf miners, borers, root weevils, and various moths in crop and fruit plantations . Its mode of action involves the blocking of synaptic neuron transmissions in the central nervous system (CNS) of insect pests .
Synthesis Analysis
Bensultap is a part of the nereistoxin insecticides (NIs) group. A reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed using hydrophilic interaction liquid chromatography–mass spectrometry (HILIC–LC–MS/MS). The NIs were extracted with an acidic cysteine and formate buffer solution and hydrolyzed to nereistoxin .
Molecular Structure Analysis
The molecular formula of Bensultap is C17H21NO4S4 . The InChI key is YFXPPSKYMBTNAV-UHFFFAOYSA-N . The Canonical SMILES is CN©C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 .
Physical And Chemical Properties Analysis
Bensultap has a molecular weight of 431.613 g/mol . It has a density of 1.353g/cm3, a boiling point of 590.8°C at 760mmHg, and a melting point of 82 - 83°C .
Scientific Research Applications
Summary of the Application
Quantum-dots-doped covalent organic frameworks in a molecularly imprinted network (QDs-doped COFs@MIP) were developed for detection of nereistoxin (NRT)-related insecticide in tap water .
Methods of Application or Experimental Procedures
The preparation of QDs-doped COFs@MIP was accomplished via one-pot synthesis at room temperature . The QDs-doped COFs@MIP quenched by targeting thiosultap due to the photoinduced charge transfer .
Results or Outcomes
A Brunauer–Emmett–Teller surface area of 186.20 m²/g and a maximum adsorption capacity of 771 mg/g of the QDs-doped COFs@MIP exhibited good selectivity and adsorption capacity . Direct fluorescence determination was established over the range 5–100 μg L⁻¹ (R² = 0.9959) with a detection limit of 1.60 μg L⁻¹ . Furthermore, 86.5–106.5% recoveries of spiked tap water were achieved .
2. Insecticidal Activity Against Trichoferus Griseus
Summary of the Application
Bensultap was tested for its insecticidal activity against Trichoferus griseus (Coleoptera: Cerambycidae) on Pinus brutia L. in the laboratory .
Methods of Application or Experimental Procedures
The bolts have been impregnated with Bensultap by using a vacuum desicator . Then, larvae of T. griseus were placed on the treated and non-treated bolts .
Results or Outcomes
Bensultap was the most effective and more significant in reducing the number of larvae in all the trials when compared to the other treatments .
Safety And Hazards
Bensultap is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended when handling Bensultap .
properties
IUPAC Name |
1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXPPSKYMBTNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058001 | |
Record name | Bensultap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bensultap | |
CAS RN |
17606-31-4 | |
Record name | Bensultap | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17606-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bensultap [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bensultap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonothioic acid, S1,S1'-[2-(dimethylamino)-1,3-propanediyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSULTAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145Q2E77PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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